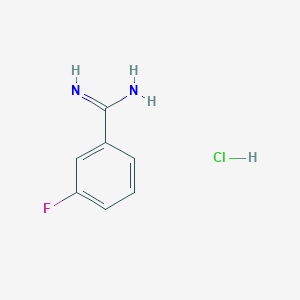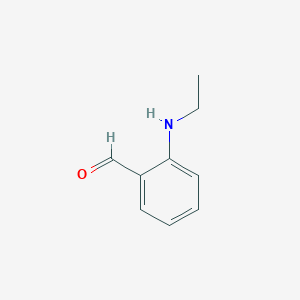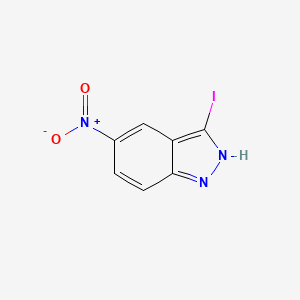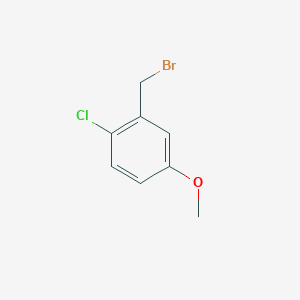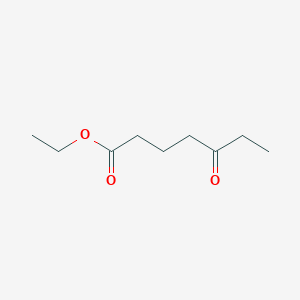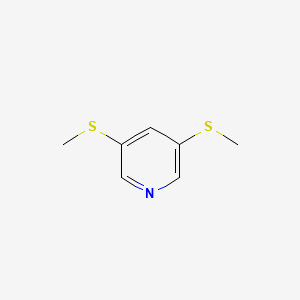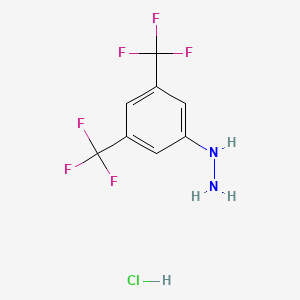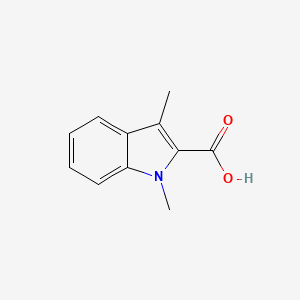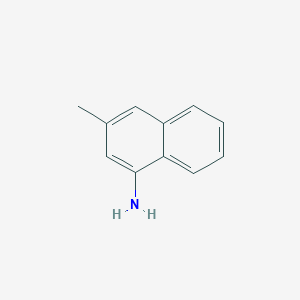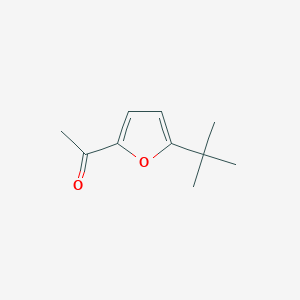![molecular formula C8H10N2O2S2 B1338600 (3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1338600.png)
(3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include sulfur-containing compounds and nitrogen sources. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Industrial methods may also involve continuous flow processes and the use of automated systems to monitor and control the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Applications De Recherche Scientifique
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Tetrahydrothiophene: A sulfur-containing heterocycle with similar structural features.
Pyrazine: A nitrogen-containing heterocycle that shares some structural similarities.
Dithiazole: A sulfur and nitrogen-containing heterocycle with related chemical properties.
Uniqueness
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H10N2O2S2 |
|---|---|
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
(3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
InChI |
InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
IBBKEOUUWVDDIT-WDSKDSINSA-N |
SMILES isomérique |
C1[C@H]2C(=O)N3CSC[C@H]3C(=O)N2CS1 |
SMILES canonique |
C1C2C(=O)N3CSCC3C(=O)N2CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


